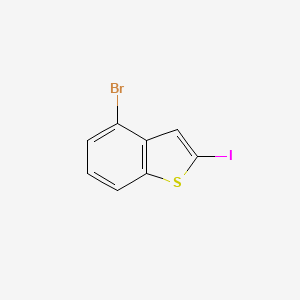![molecular formula C12H10ClNOS2 B2933833 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone CAS No. 2176270-87-2](/img/structure/B2933833.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone is an intricate chemical compound consisting of a chloro-dihydrothieno-pyridinyl and a thiophenyl group
准备方法
Synthetic routes and reaction conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone can be achieved through a multi-step process involving the chlorination of precursor thiophene and pyridine derivatives. The reaction usually involves chlorinating agents like thionyl chloride under controlled temperature conditions.
Industrial production methods: : For industrial-scale production, the compound synthesis can be optimized using continuous flow reactors to ensure higher yield and purity. Scaling up involves ensuring reaction stability and managing the exothermic nature of chlorination reactions.
化学反应分析
Types of reactions it undergoes
Oxidation: : It can undergo oxidation where the thiophen-2-yl group is oxidized, forming sulfoxides or sulfones.
Reduction: : The compound can be reduced using agents like lithium aluminum hydride, affecting the carbonyl group.
Substitution: : The chloro group can be substituted through nucleophilic substitution reactions.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide and acetic acid are commonly used.
Reduction: : Lithium aluminum hydride in dry ether is a typical reducing agent.
Substitution: : Substitution reactions often use nucleophiles like amines or alkoxides under mild to moderate conditions.
Major products formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Amino or ether derivatives.
科学研究应用
Chemistry: : Its structure allows for the exploration of novel reaction mechanisms and pathways in organic synthesis.
Biology: : It may serve as a molecular probe in biological systems to study receptor-ligand interactions.
Medicine: : There is potential for development as a pharmaceutical intermediate, possibly in the creation of anti-inflammatory or antineoplastic agents.
Industry: : It can be employed in the development of specialty polymers and materials with specific electronic or optical properties.
作用机制
The compound's effects are mediated through interactions with specific molecular targets. For instance, in medicinal applications, it might bind to enzyme active sites or receptor binding domains, inhibiting or modulating their activity. This binding is often driven by hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target.
相似化合物的比较
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the thiophen-2-yl group, potentially reducing its binding specificity in biological systems.
Thiophen-2-yl methanone: : Simplified structure that may be less reactive in specific synthetic routes but is easier to produce.
2-chloro-thiophene derivatives: : Generally show different reactivity patterns due to the absence of the pyridin-5-yl group, affecting their chemical and biological properties.
This compound's uniqueness lies in its combined structural motifs, offering diverse reactivity and potential for various applications across different scientific domains.
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-6-8-7-14(4-3-9(8)17-11)12(15)10-2-1-5-16-10/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLOCGIFOPXHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2933751.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2933752.png)
![3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2933753.png)
![4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933755.png)
![4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2933756.png)




![N'-[(1E)-[4-(diethylamino)phenyl]methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2933762.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)


